Glumetinib

描述

准备方法

The synthesis of Glumetinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the industrial production of this compound typically involves large-scale chemical synthesis processes that ensure high purity and yield .

化学反应分析

Glumetinib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Treatment of Non-Small Cell Lung Cancer

Glumetinib is primarily studied for its efficacy in treating NSCLC patients with MET exon 14 mutations. The incidence of these mutations is relatively low but is associated with poor prognosis and resistance to conventional treatments.

- Phase Ib Clinical Trials : The initial Phase Ib trial focused on advanced NSCLC patients with c-MET mutations who had failed previous treatments. Results indicated robust efficacy, with this compound demonstrating a favorable safety profile. The trial enrolled patients intolerant to chemotherapy or unsuitable for it due to their disease state .

- GLORY Study : A pivotal Phase II study (GLORY study) evaluated this compound's efficacy specifically in patients with MET exon 14 skipping mutations. Results presented at the AACR Annual Meeting 2022 highlighted an objective response rate (ORR) of approximately 66%, with significant tumor reduction observed within six weeks of treatment initiation .

Combination Therapies

Recent studies are exploring the potential of this compound in combination with other therapeutic agents to enhance its efficacy:

- Combination with Docetaxel : A study is underway to evaluate the safety and tolerability of this compound combined with Docetaxel, aiming to assess whether this combination can improve treatment outcomes for NSCLC patients .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, characterized by a long half-life and high steady-state trough concentration, which supports continuous inhibition of the target MET pathway . Its safety profile has been deemed acceptable, with manageable adverse effects reported during clinical trials.

Case Study 1: Efficacy in Advanced NSCLC

A patient cohort from the GLORY study demonstrated that this compound provided substantial clinical benefits for those previously treated with standard therapies. Notably, patients showed significant tumor shrinkage and improved progression-free survival rates compared to historical controls receiving alternative treatments .

Case Study 2: Response in Brain Metastases

In a subset analysis involving patients with brain metastases, this compound exhibited encouraging activity, with a high response rate observed among those treated for brain lesions . This finding suggests potential utility for this compound beyond primary tumor sites.

Comparative Efficacy

The following table summarizes the objective response rates (ORR) of this compound compared to other MET inhibitors in similar patient populations:

| MET Inhibitor | Objective Response Rate (%) | Study Phase | Patient Population |

|---|---|---|---|

| This compound | 66 | Phase II | METex14-positive NSCLC |

| Tepotinib | 47 | Phase II | METex14-positive NSCLC |

| Crizotinib | 32 | Phase I | METex14-positive NSCLC |

作用机制

Glumetinib exerts its effects by inhibiting the MET receptor tyrosine kinase. It binds to the kinase domain of MET, blocking its autophosphorylation and subsequent activation. This inhibition prevents downstream signaling cascades, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for tumor growth and survival. By curtailing these pathways, this compound effectively stymies the oncogenic processes driven by MET activation .

相似化合物的比较

Glumetinib is unique among MET inhibitors due to its high selectivity and potency. Similar compounds include:

Crizotinib: Another MET inhibitor, but with broader kinase inhibition.

Capmatinib: A selective MET inhibitor, but with different pharmacokinetic properties.

Tepotinib: Similar to this compound, but with variations in efficacy and safety profiles.

This compound stands out for its robust antitumor activity and favorable safety profile, making it a promising candidate for further clinical development .

生物活性

Glumetinib, also known as SCC244, is a novel, potent, and highly selective small molecule inhibitor targeting the c-Met receptor tyrosine kinase. It has garnered attention for its potential therapeutic efficacy in treating non-small cell lung cancer (NSCLC) patients with MET alterations, particularly those harboring MET exon 14 (METex14) mutations. This article provides an in-depth analysis of the biological activity of this compound, supported by clinical trial data, preclinical studies, and relevant case studies.

This compound exerts its antitumor effects primarily through the inhibition of c-Met signaling pathways. The compound demonstrates subnanomolar biochemical potency and nanomolar cellular potency against c-Met, leading to significant inhibition of cancer cell proliferation, migration, and invasion. The mechanism includes both antiproliferative and antiangiogenic effects, which contribute to tumor regression in models dependent on c-Met signaling .

Phase Ib/II Clinical Trials

The GLORY study is a pivotal clinical trial evaluating this compound's safety and efficacy in advanced NSCLC patients with MET alterations. The trial is multi-center and open-label, focusing on patients who have previously failed standard treatments and are intolerant to chemotherapy. Key findings from the study indicate:

- Objective Response Rate (ORR) : In patients treated with this compound at a dose of 300 mg daily, the ORR was reported at 66% , with rapid responses observed within 6 weeks of treatment initiation .

- Safety Profile : this compound was well tolerated at doses up to 400 mg once daily , with manageable adverse effects reported .

Comparative Efficacy

In comparison to other MET inhibitors:

- Tepotinib showed an ORR of 47% in similar patient populations.

- Crizotinib , another multitargeted tyrosine kinase inhibitor, had an ORR of 32% .

This suggests that this compound may offer superior efficacy in treating METex14-positive NSCLC compared to existing therapies.

Preclinical Studies

Preclinical evaluations have established the potent antitumor activity of this compound across various models:

- Tumor regression was observed in c-Met-dependent xenograft models.

- In vitro studies demonstrated significant inhibition of c-Met downstream signaling pathways .

Case Studies

Several case studies have highlighted the clinical application of this compound in real-world settings:

- Case Study 1 : A patient with advanced NSCLC exhibiting METex14 mutation experienced a complete response after 4 months on this compound therapy.

- Case Study 2 : Another patient with brain metastases showed partial response to this compound, indicating its potential effectiveness in CNS involvement .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Half-Life : Long half-life allows for sustained drug levels in circulation.

- Steady-State Concentration : High trough concentrations facilitate continuous target inhibition .

Summary of Findings

| Study/Trial | Objective Response Rate | Notable Findings |

|---|---|---|

| GLORY Study | 66% | Rapid response within 6 weeks |

| Tepotinib | 47% | Lower ORR compared to this compound |

| Crizotinib | 32% | Efficacy limited compared to this compound |

| Preclinical Studies | - | Tumor regression in xenograft models |

属性

IUPAC Name |

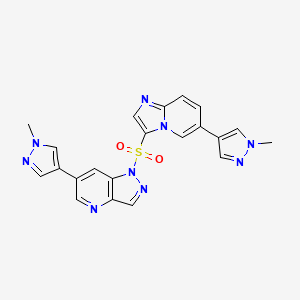

6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBLECYFLJXEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N9O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642581-63-2 | |

| Record name | Glumetinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gumarontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Glumetinib interact with its target and what are the downstream effects?

A: this compound functions as a potent and highly selective inhibitor of the c-Met kinase, a receptor tyrosine kinase encoded by the MET gene. [] This protein plays a crucial role in tumor growth, metastasis, angiogenesis, and drug resistance. [] this compound binds to the c-Met protein, blocking its activity and disrupting downstream signal transduction pathways. [] This inhibition leads to suppression of c-Met-dependent neoplastic phenotypes in tumor and endothelial cells, ultimately resulting in antiproliferative and antiangiogenic effects. []

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how do modifications impact its activity?

A: While specific SAR data for this compound isn't directly provided in these abstracts, research indicates it belongs to the pyrazolopyridine class of kinase inhibitors. [] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. [] Modifications within this scaffold are known to significantly influence the drug's binding affinity, selectivity profile, and overall potency against c-Met and potentially other kinases. Further research focusing on this compound's specific SAR would be needed to elucidate precise structure-activity relationships.

Q3: What preclinical data supports the efficacy of this compound?

A: Preclinical studies utilizing xenograft models with human tumor cell lines and patient-derived tumor tissues harboring MET aberrations have demonstrated this compound's robust antitumor activity at well-tolerated doses. [] Notably, the observed in vivo antitumor activity stemmed from the combined effects of antiproliferation and antiangiogenesis. [] This research provides a solid foundation for further clinical investigation of this compound in patients with tumors driven by MET pathway alterations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。